molecular formula C5H7ClO B120067 (E)-2-Methylcrotonoyl chloride CAS No. 35660-94-7

(E)-2-Methylcrotonoyl chloride

Cat. No.: B120067
CAS No.: 35660-94-7
M. Wt: 118.56 g/mol
InChI Key: TUNLYEHIVPWOHK-ONEGZZNKSA-N
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Description

(E)-2-Methylcrotonoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-methylbut-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNLYEHIVPWOHK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299929
Record name (2E)-2-Methyl-2-butenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35660-94-7
Record name (2E)-2-Methyl-2-butenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35660-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-2-Methylcrotonoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035660947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Methyl-2-butenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-methylcrotonoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the role of tigloyl chloride in the synthesis of the natural product, methyl 10-(2-methyl-2-butenoyl-oxy)-(2Z, 8Z)-2, 8-decadiene-4, 6-diynoate, isolated from Solidago altissima? []

A: Tigloyl chloride, also known as (E)-2-methylcrotonoyl chloride, was employed to introduce the 2-methyl-2-butenoyloxy side chain into the target molecule. Researchers synthesized both the (E)- and (Z)- isomers of the ester using tigloyl chloride and the mixed anhydride of angelic acid, respectively. Comparison with the isolated natural product confirmed the (Z)-configuration in the naturally occurring compound. [] This highlights the importance of stereochemistry in natural product synthesis.

Q2: Can you elaborate on the use of tigloyl chloride in the synthesis of cladobotryal, CJ16,169, and CJ16,170? []

A: While the provided abstract doesn't explicitly mention the use of tigloyl chloride in the synthesis of cladobotryal, CJ16,169, and CJ16,170, it highlights the use of a similar reagent, "tigloyl chloride," for acylation. This suggests a potential application of tigloyl chloride for introducing a tigloyl group during the multi-step synthesis of these complex natural products. [] Further investigation into the full text of the research article would be necessary to confirm the specific role of tigloyl chloride in this context.

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